molecular formula C12H14O4 B2527315 Methyl 2-(5-acetyl-2-methoxyphenyl)acetate CAS No. 2288708-93-8

Methyl 2-(5-acetyl-2-methoxyphenyl)acetate

Cat. No. B2527315
CAS RN: 2288708-93-8
M. Wt: 222.24
InChI Key: HJAIRGUURAYSDR-UHFFFAOYSA-N
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Description

Methyl 2-(5-acetyl-2-methoxyphenyl)acetate is a chemical compound that is part of a broader class of organic compounds known for their potential in synthesizing heterocyclic systems. Although the specific compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and synthetic utility of similar acetylphenyl acetates.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from acetoacetic esters. For instance, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its phenyl-methyl variant were prepared from corresponding acetoacetic esters and used as reagents for the preparation of various heterocyclic compounds . This suggests that the synthesis of this compound could also involve similar starting materials and reagents.

Molecular Structure Analysis

The molecular structure of related compounds shows significant diversity. For example, the title compound in one study forms a small dihedral angle between the oxadiazole ring and the directly bonded benzene ring, while the second benzene ring is approximately orthogonal to the oxadiazole plane . This indicates that this compound may also exhibit interesting structural features, which could influence its reactivity and physical properties.

Chemical Reactions Analysis

The compounds similar to this compound have been used in the synthesis of various heterocyclic systems, indicating their reactivity and versatility in chemical reactions. For example, they have been used to prepare N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocycles . This suggests that this compound could also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of structurally related compounds can provide some insights. For instance, the presence of weak intramolecular and intermolecular hydrogen bonds and interactions in the crystal structures of similar compounds suggests that this compound may also exhibit such properties, which could affect its solubility, melting point, and stability.

Scientific Research Applications

Production of Phenylacetic Acid Derivatives

Phenylacetic acid derivatives, including methyl 2-acetyl-3,5-dihydroxyphenylacetate and methyl 2-acetyl-5-hydroxy-3-methoxyphenylacetate, have been studied for their antimicrobial and antioxidant activities. Interestingly, while these specific derivatives showed no such activity, a compound known as 4-epiradicinol demonstrated inhibitory effects on various bacteria, including Escherichia coli and Staphylococcus aureus. The isolation and characterization of these compounds offer insights into their potential applications in scientific research, particularly in the context of antimicrobial studies (Varma et al., 2006).

properties

IUPAC Name

methyl 2-(5-acetyl-2-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8(13)9-4-5-11(15-2)10(6-9)7-12(14)16-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAIRGUURAYSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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